2,4-Diisopropylbenzenesulphonyl chloride
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Overview
Description
2,4-Diisopropylbenzenesulphonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a derivative of benzenesulfonyl chloride, where two isopropyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diisopropylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-diisopropylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by replacing the hydroxyl group with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diisopropylbenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate esters, or sulfonate salts, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2,4-Diisopropylbenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by introducing sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diisopropylbenzenesulphonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound without the isopropyl groups.
2,4-Dichlorobenzenesulfonyl Chloride: A similar compound with chlorine atoms instead of isopropyl groups.
2,4-Dibromobenzenesulfonyl Chloride: A derivative with bromine atoms.
Uniqueness
2,4-Diisopropylbenzenesulphonyl chloride is unique due to the presence of isopropyl groups, which can influence its reactivity and steric properties. These groups can affect the compound’s solubility, stability, and the types of reactions it undergoes, making it distinct from other benzenesulfonyl chloride derivatives.
Properties
CAS No. |
93777-28-7 |
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Molecular Formula |
C12H17ClO2S |
Molecular Weight |
260.78 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-12(16(13,14)15)11(7-10)9(3)4/h5-9H,1-4H3 |
InChI Key |
VGWSSUWTLNPRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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